molecular formula C7H8N2O5S B13753861 Benzoic acid, 2-hydrazino-5-sulfo- CAS No. 26218-12-2

Benzoic acid, 2-hydrazino-5-sulfo-

Cat. No.: B13753861
CAS No.: 26218-12-2
M. Wt: 232.22 g/mol
InChI Key: OGBHOBCGEADUOZ-UHFFFAOYSA-N
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Description

Benzoic acid, 2-hydrazino-5-sulfo-: is an organic compound with the molecular formula C7H8N2O4S It is a derivative of benzoic acid, where the hydrogen atoms at the 2 and 5 positions are replaced by hydrazino and sulfo groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of benzoic acid, 2-hydrazino-5-sulfo- may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, 2-hydrazino-5-sulfo- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonic acids, amino derivatives, and various substituted benzoic acids .

Scientific Research Applications

Benzoic acid, 2-hydrazino-5-sulfo- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-hydrazino-5-sulfo- involves its interaction with various molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The sulfo group enhances the compound’s solubility and facilitates its transport within biological systems .

Comparison with Similar Compounds

  • Benzoic acid, 2-hydroxy-5-sulfo-
  • Benzoic acid, 2-amino-5-sulfo-
  • Benzoic acid, 2-nitro-5-sulfo-

Comparison: Benzoic acid, 2-hydrazino-5-sulfo- is unique due to the presence of both hydrazino and sulfo groups, which impart distinct chemical and biological propertiesFor instance, the hydrazino group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-hydrazinyl-5-sulfobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O5S/c8-9-6-2-1-4(15(12,13)14)3-5(6)7(10)11/h1-3,9H,8H2,(H,10,11)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBHOBCGEADUOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O5S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0067189
Record name Benzoic acid, 2-hydrazino-5-sulfo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26218-12-2
Record name 2-Hydrazinyl-5-sulfobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26218-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-hydrazinyl-5-sulfo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026218122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-hydrazinyl-5-sulfo-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 2-hydrazino-5-sulfo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydrazino-5-sulphobenzoic acid
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